N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Description

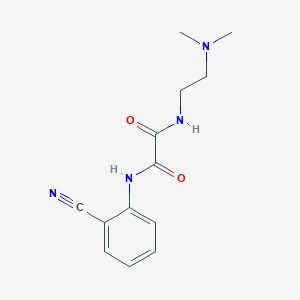

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold substituted with a 2-cyanophenyl group at the N1 position and a 2-(dimethylamino)ethyl moiety at the N2 position. Oxalamides are broadly studied for their applications in flavor enhancement (e.g., umami agonists) and coordination chemistry, with variations in substituents dictating biological activity and pharmacokinetic profiles .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-17(2)8-7-15-12(18)13(19)16-11-6-4-3-5-10(11)9-14/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGNNYMNCQEWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(dimethylamino)ethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides or amines depending on the reagents used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the dimethylamino group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structure : Features a 2,4-dimethoxybenzyl group (electron-donating) and a pyridin-2-yl-ethyl chain.

- Activity : A potent umami agonist targeting the hTAS1R1/hTAS1R3 receptor, with regulatory approval (FEMA 4233) for flavor enhancement in foods like sauces and snacks .

- Key Difference: The 2-cyanophenyl group in the target compound replaces the methoxybenzyl group, likely reducing electron-donating effects and altering receptor binding kinetics.

N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FL-no. 16.100)

- Structure : Contains a methyl-substituted benzyl and a methylpyridyl group.

- Safety Profile: Shares a NOEL (No Observed Effect Level) of 100 mg/kg bw/day with S336, indicating similar metabolic pathways and low toxicity .

Metabolic and Enzymatic Interactions

CYP Inhibition Profiles

- Target Compound: The dimethylaminoethyl group could reduce CYP inhibition compared to pyridyl-containing analogues, as basic amines often exhibit weaker CYP binding.

Metabolic Stability

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core .

Regulatory Status

- Approved Analogues : S336 has global regulatory approval (EFSA, JECFA) for food use .

- Target Compound: Lacks direct regulatory evaluation but may face scrutiny due to the cyanophenyl moiety, which is uncommon in approved flavorants.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Primary Application | CYP Inhibition (%) | NOEL (mg/kg bw/day) |

|---|---|---|---|---|

| N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide | 2-cyanophenyl, dimethylaminoethyl | Under investigation | Not reported | Not established |

| S336 (CAS 745047-53-4) | 2,4-dimethoxybenzyl, pyridin-2-yl | Umami flavorant | <50% at 10 µM | 100 |

| S5456 | 2,3-dimethoxybenzyl, pyridin-2-yl | Research compound | 51% (CYP3A4) | Not reported |

Table 2: Metabolic Pathways

| Compound | Metabolic Fate | Key Enzymes/Processes |

|---|---|---|

| S336 (No. 1768) | Rapid hepatocyte metabolism; no amide hydrolysis | Cytochrome P450, Phase I |

| Target Compound (hypothetical) | Potential nitrile → carboxylic acid conversion | Nitrilase, CYP450 |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a cyanophenyl group and a dimethylaminoethyl moiety linked through an oxalamide functional group , which enhances its solubility and reactivity. The typical synthesis involves multi-step organic reactions, including:

- Formation of the cyanophenyl intermediate : Achieved through nucleophilic substitution reactions.

- Introduction of the dimethylamino group : Involves the reaction of a naphthyl compound with dimethylamine under basic conditions.

- Coupling reaction : This final step links the cyanophenyl intermediate with the dimethylamino-naphthyl intermediate using oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways relevant to several disease mechanisms, such as cancer and neurodegenerative disorders.

Therapeutic Applications

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it could inhibit tumor growth by affecting cell proliferation pathways.

- Neuroprotective Effects : Its potential in treating neurodegenerative diseases is being explored, particularly in enhancing dopamine activity, which is crucial in conditions like Parkinson's disease .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Inhibition of Enzymatic Activity : Compounds structurally related to this compound have demonstrated significant inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. The IC50 values for these compounds indicate strong inhibitory potency, suggesting that this oxalamide may also share similar properties .

Compound IC50 (μM) Biological Activity Compound 1 0.51 ± 0.00 Strong tyrosinase inhibition Compound 3 16.78 ± 0.57 Moderate inhibition This compound TBD TBD - Cytotoxicity Studies : In vitro studies on B16F10 melanoma cells indicated that while some derivatives showed minimal cytotoxicity at higher concentrations, others effectively inhibited melanin production without adversely affecting cell viability .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in substituents significantly impact the compound's biological activity. For instance, hydroxyl groups at specific positions on the phenyl ring enhanced tyrosinase inhibition compared to methoxy groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Description | Unique Features |

|---|---|---|

| N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide | Lacks dimethylamino group | Different reactivity and solubility |

| N1,N2-Bis(2-(diethylamino)ethyl)oxalamide | Contains two diethylamino groups | Unique due to lack of cyanophenyl group |

| N1-(2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide | Contains a thiophene group | Alters chemical properties and potential applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.